molecular formula C4H3ClN2OS B1321924 2-Amino-1,3-thiazole-4-carbonyl chloride CAS No. 749795-92-4

2-Amino-1,3-thiazole-4-carbonyl chloride

Cat. No. B1321924
M. Wt: 162.6 g/mol
InChI Key: NCXSWDFRUFTPKO-UHFFFAOYSA-N
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Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Chemical Reactions Analysis

Reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied .

Scientific Research Applications

  • Synthesis of N-Acyl-Thiazolidine-4-Carboxylic Acid Derivatives : A study synthesized derivatives such as 2-Amino-1-[(4-methoxycarbonyl thiazolidin-3-yl)carbonyl]pyridinium chloride. These compounds significantly influenced learning and memory in experimental animals and were capable of affecting the central cholinergic system (Krichevskiy et al., 2007).

  • Antimicrobial and Anti-Inflammatory Activities : Another study achieved the synthesis of 4-aryl-2-Amino thiazoles, which were evaluated for antimicrobial and anti-inflammatory activities. These activities were studied for the final products of the synthesis process (Giridhar et al., 2008).

  • Synthesis and Structural Characterization : Research on novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives focused on synthesizing and characterizing these compounds. The study also compared experimental results with theoretical results, adding valuable insights into the structural aspects of these molecules (Er et al., 2016).

  • Fungicidal and Antivirus Activity : A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for biological activities including fungicidal activity and antivirus activity. Some of these compounds exhibited significant effects against fungi and viruses (Fengyun et al., 2015).

  • Synthesis of 2-Amino- and 2-(Arylamino)-Substituted Thiazoles : A one-pot synthesis of these compounds was achieved, demonstrating the versatility in synthesizing diverse thiazole derivatives. This synthesis process highlights the potential for creating a wide range of compounds for various applications (Moriarty et al., 1992).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) . It is wished that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .

properties

IUPAC Name

2-amino-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSWDFRUFTPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608544
Record name 2-Amino-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-thiazole-4-carbonyl chloride

CAS RN

749795-92-4
Record name 2-Amino-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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